molecular formula C9H14O2 B125837 Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate CAS No. 153580-04-2

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate

Cat. No.: B125837
CAS No.: 153580-04-2
M. Wt: 154.21 g/mol
InChI Key: TUWXURUKZFEWGX-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5,5-dimethyl-1-cyclopentene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 5,5-dimethyl-1-cyclopentene-1-carboxylic acid or 5,5-dimethyl-1-cyclopentanone.

    Reduction: 5,5-dimethyl-1-cyclopentanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate depends on its specific application. In chemical reactions, the ester group can act as an electrophile, facilitating nucleophilic attack. The cyclopentene ring can undergo various transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

  • Methyl 1-cyclopentene-1-carboxylate
  • Ethyl 1-cyclopentene-1-carboxylate
  • Methyl 3-cyclopentenecarboxylate

Comparison: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate is unique due to the presence of two methyl groups at the 5-position of the cyclopentene ring. This structural feature imparts different steric and electronic properties compared to its analogs, influencing its reactivity and applications. For example, the additional methyl groups can affect the compound’s stability and its behavior in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 5,5-dimethylcyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)6-4-5-7(9)8(10)11-3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWXURUKZFEWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153580-04-2
Record name methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate
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